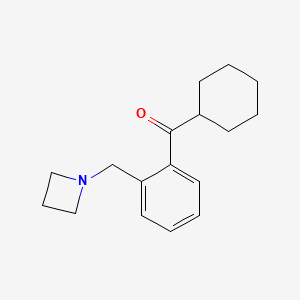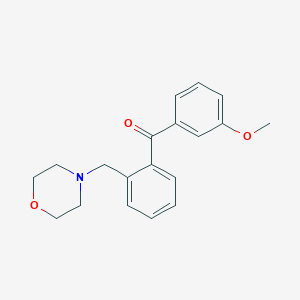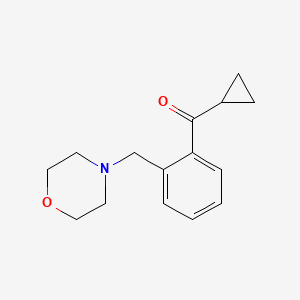
2-(Azetidinomethyl)phenyl cyclohexyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidinomethyl)phenyl cyclohexyl ketone, also known as 2-AMPCK, is a cyclic ketone compound that has a wide range of applications in scientific research. It is a useful tool for biochemists and physiologists as it can be used to study the biochemical and physiological effects of various substances.
Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation Processes
Cyclohexane oxidation is a pivotal chemical reaction for producing cyclohexanol and cyclohexanone, collectively known as ketone-alcohol (KA) oil, which are crucial precursors for nylon production. Research highlights the effectiveness of metal and metal oxide-loaded silica catalysts in cyclohexane oxidation, offering high selectivity for KA oil and conversion rates. Gold nanoparticles supported on silica have shown high selectivity and conversion efficiency. Additionally, the use of hydrochloric acid as an additive significantly enhances the photocatalytic oxidation efficiency of cyclohexane, with water on the catalyst surface boosting photocatalyst reactivity by facilitating hydroxyl radical generation (Abutaleb & Ali, 2021).
Organic Synthesis
Metal cation-exchanged clays, such as montmorillonite and synthetic mica, have been utilized as catalysts in various organic syntheses, including the Friedel-Crafts alkylation and the aromatic alkylation of phenol with ketones. These processes are key for producing compounds like raspberry ketone and bisphenols. The clay catalysts can be regenerated and reused, offering a sustainable approach to organic synthesis (Tateiwa & Uemura, 1997).
Enzymatic Reactions for Chiral Compounds
Cyclohexanone monooxygenase from Acinetobacter sp. catalyzes the Baeyer-Villiger oxidations of various ketones to lactones, which are valuable chiral building blocks. This enzyme has been applied in kinetically resolving racemic 2- and 3-substituted cyclohexanones, providing a simple route to optically pure lactones. The enzyme's application has been optimized by expressing it in baker's yeast, allowing for its use in Baeyer-Villiger oxidations without the need for purified enzyme or handling pathogenic strains (Stewart, 1998).
Green Chemistry for Perfumes and Flavors
Heterogeneous chemical catalysis plays a significant role in developing green and clean processes for synthesizing perfumes and flavor compounds. Various catalysts have been explored for reactions like esterification, isomerization, and oxidation to produce key aromatic compounds with high yield and environmental sustainability. This approach emphasizes pollution-free and cost-effective synthesis methods for the industry (Yadav, 2020).
Eigenschaften
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h4-5,9-10,14H,1-3,6-8,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNDPSHPXNMOCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643736 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidinomethyl)phenyl cyclohexyl ketone | |
CAS RN |
898755-50-5 |
Source


|
| Record name | [2-(1-Azetidinylmethyl)phenyl]cyclohexylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1327228.png)
![Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327229.png)











